molecular formula C18H22ClNO3S B12267687 N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B12267687
M. Wt: 367.9 g/mol
InChI Key: HZJRWDINAIJZAN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with a complex structure. Sulfonamides are a class of compounds known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 2-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure high-quality production at a large scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols and ketones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols and ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects . Additionally, the compound may interact with other molecular pathways, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H22ClNO3S/c1-12(2)15-10-18(17(23-4)9-13(15)3)24(21,22)20-11-14-7-5-6-8-16(14)19/h5-10,12,20H,11H2,1-4H3

InChI Key

HZJRWDINAIJZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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